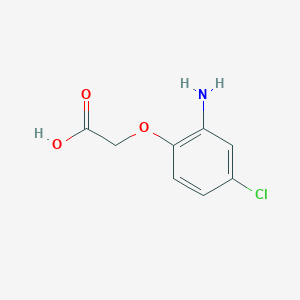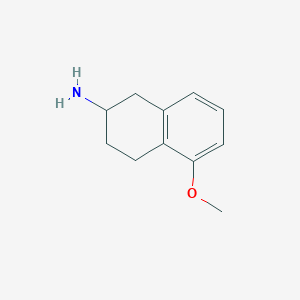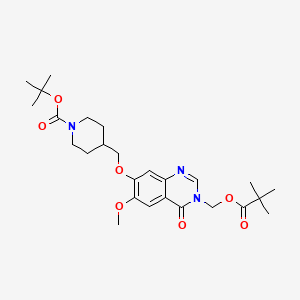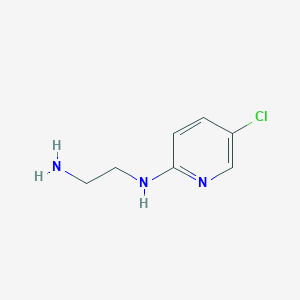
9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde
Übersicht
Beschreibung
Carbazoles and methoxyphenyl compounds are both significant in the field of organic chemistry . Carbazoles are tricyclic aromatic organic compounds that consist of two benzene rings fused on either side of a pyrrole ring. Methoxyphenyl compounds contain a methoxy group (-OCH3) attached to a phenyl group, which is a cyclic group of atoms with the formula C6H5.
Synthesis Analysis
While specific synthesis methods for “9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde” are not available, similar compounds have been synthesized using various methods. For instance, 9,10-Bis(4-methoxyphenyl) anthracene was synthesized by Suzuki coupling reaction .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, DFT and HF modeling . These techniques provide information about the geometric parameters of the molecule.Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed based on its functional groups and structure. For example, 9,10-Bis(4-methoxyphenyl) anthracene was characterized by 1H NMR and mass spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the photophysical properties of 9,10-Bis(4-methoxyphenyl) anthracene in diluted CH2Cl2 solutions were obtained using UV-vis and FL spectra .Wissenschaftliche Forschungsanwendungen
Natural Derivative and Crystal Structure
- Natural Derivative Analysis : This compound is a natural carbazole isolated from Clausena lansium. It exhibits a planar carbazole ring system and specific torsion angles in its structure, contributing to its potential applications in materials science and organic electronics (Fun et al., 2009).
Optoelectronic Applications
- Hydrazones for Optoelectronics : Hydrazones containing 9-(4-methoxyphenyl)carbazolyl have been synthesized for optoelectronic applications. These compounds form glasses and exhibit specific ionization potentials and hole drift mobilities, making them suitable for use in electronic devices (Matoliukstyte et al., 2005).
Dyes and Photosensitizers
- Carbazole-Based Dyes : Compounds containing this moiety have been synthesized for use as dyes and photosensitizers. They show significant absorption in UV spectra and are useful in photopolymerization due to their electron transitions (Abro et al., 2017).
- Fluorophores in Viscosity Sensing : Push–pull fluorophores derived from this compound exhibit unique photophysical properties. These include aggregation-induced emissions and potential applications in viscosity sensing (Telore et al., 2015).
Synthesis Techniques
- Efficient Synthesis Methods : New methodologies have been developed for the synthesis of 9-methoxycarbazole-3-carbaldehyde, offering efficient routes for the preparation of this compound (Selvakumar et al., 2003).
Solar Cell Applications
- Hole Transporting Materials : 9-(4-Methoxyphenyl)carbazole derivatives have been synthesized as hole transporting materials (HTMs) for dye-sensitized solar cells. Their methoxy groups influence the photovoltaic performance, demonstrating their utility in renewable energy technologies (Degbia et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(4-methoxyphenyl)carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-23-16-9-7-15(8-10-16)21-19-5-3-2-4-17(19)18-12-14(13-22)6-11-20(18)21/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYNLKSJRHMLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465573 | |
| Record name | 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84746-66-7 | |
| Record name | 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1609780.png)
![4-[Methyl(phenyl)amino]benzaldehyde](/img/structure/B1609781.png)


![3-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1609786.png)





![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1609795.png)
